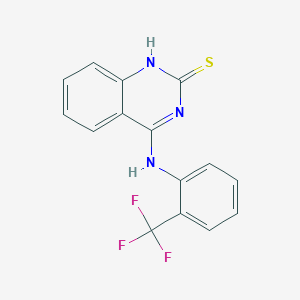

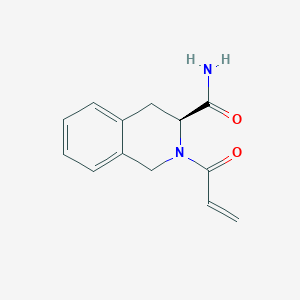

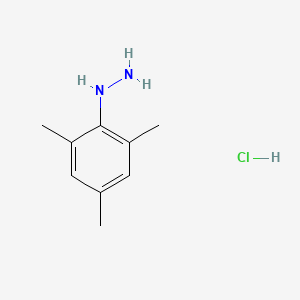

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid .

Synthesis Analysis

Quinazolin-4(3H)-one, a derivative of quinazoline, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the specific substituents attached to the quinazoline core .Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . The physical and chemical properties of quinazoline derivatives can vary greatly depending on the specific substituents attached to the quinazoline core.Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives, including compounds like 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione, have been widely studied for their diverse biological activities. Research shows that these derivatives can exhibit antimicrobial, analgesic, and anti-inflammatory properties. For instance, a study conducted by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, which demonstrated antimicrobial, analgesic, and anti-inflammatory activities in preliminary pharmacological screenings (Dash et al., 2017). Similarly, a study by Kaur and Kaur (2007) reported the synthesis of 4-substituted phenyl-3,4,5,6-tetrahydrobenzo(h)quinazoline-2(1H)-thiones with potential biological activities (Kaur & Kaur, 2007).

Antitumor Properties

The antitumor potential of quinazoline derivatives is a significant area of research. A study by Dash et al. (2017) synthesized quinazoline derivatives and assessed their in vivo antitumor properties. The research found that certain compounds exhibited notable antitumor activities, suggesting their potential use in cancer therapy (Dash, Dash, Laloo, & Chakraborty, 2017).

Chemical Synthesis and Characterization

Studies also focus on the synthesis and characterization of quinazoline derivatives. Xu Li-feng (2011) described the synthesis of a related compound, highlighting the processes involved in creating these complex molecules (Xu Li-feng, 2011). Additionally, Gupta and Chaudhary (2013) conducted X-ray, NMR, and DFT studies on benzo[h]thiazolo[2,3-b]quinazoline derivatives, contributing to our understanding of the structural and electronic properties of these compounds (Gupta & Chaudhary, 2013).

Sensor Applications

A fascinating application of quinazoline derivatives is in sensor technology. Mei et al. (2012) designed a quinazoline-based sensor for detecting Hg2+ ions, demonstrating the versatility of these compounds in analytical chemistry (Mei et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[2-(trifluoromethyl)anilino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3S/c16-15(17,18)10-6-2-4-8-12(10)19-13-9-5-1-3-7-11(9)20-14(22)21-13/h1-8H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDERFYYZTIQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

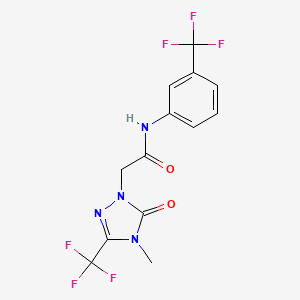

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)